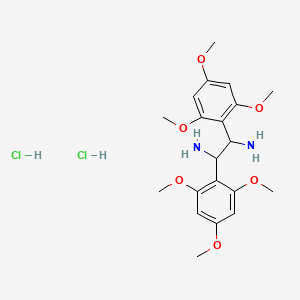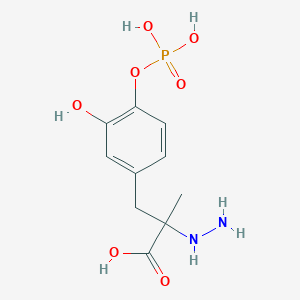
(1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride is a chiral diamine compound known for its unique structural properties and potential applications in various fields of chemistry and biology. This compound features two 2,4,6-trimethoxyphenyl groups attached to an ethylenediamine backbone, making it an interesting subject for research due to its stereochemistry and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4,6-trimethoxybenzaldehyde and (R,R)-1,2-diaminocyclohexane.
Condensation Reaction: The aldehyde groups of 2,4,6-trimethoxybenzaldehyde react with the amine groups of (R,R)-1,2-diaminocyclohexane in the presence of a suitable catalyst, such as acetic acid, to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired diamine.
Purification: The product is purified through recrystallization or chromatography techniques.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of (1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and cell signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2R)-1,2-Diphenylethylenediamine
- (1R,2R)-1,2-Bis(3,4-dimethoxyphenyl)ethylenediamine
- (1R,2R)-1,2-Bis(2,4-dimethoxyphenyl)ethylenediamine
Uniqueness
(1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and applications in various fields.
Eigenschaften
Molekularformel |
C20H30Cl2N2O6 |
|---|---|
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
1,2-bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C20H28N2O6.2ClH/c1-23-11-7-13(25-3)17(14(8-11)26-4)19(21)20(22)18-15(27-5)9-12(24-2)10-16(18)28-6;;/h7-10,19-20H,21-22H2,1-6H3;2*1H |
InChI-Schlüssel |
KLQHBUWVNMOZSO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C(C(C2=C(C=C(C=C2OC)OC)OC)N)N)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate](/img/structure/B12079831.png)


![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)


![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)


![1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)](/img/structure/B12079889.png)



